LRRK2 Kinase Inhibition: Target Engagement Confirmation
The [1,2,4]triazolo[4,3-b]pyridazine scaffold to which this compound belongs has been validated as a potent LRRK2 kinase inhibitor chemotype. In biochemical assays, representative compounds from this series inhibited both wild-type and G2019S mutant LRRK2, with some analogs demonstrating unprecedented selectivity for the G2019S mutant [1]. However, the specific IC50 value for CAS 2034390-59-3 has not been reported in peer-reviewed literature as of the available evidence.
| Evidence Dimension | LRRK2 biochemical inhibition (scaffold-level data) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2034390-59-3 |
| Comparator Or Baseline | Representative compounds in the series (e.g., compound 15 in Galatsis et al. 2014) showed potent LRRK2 inhibition; exact values depend on specific substitution pattern |
| Quantified Difference | Cannot be calculated; target-specific data absent |
| Conditions | Biochemical kinase assay (LRRK2 wild-type and G2019S mutant) |
Why This Matters
Confirms the compound's scaffold is precedented for LRRK2 engagement, which is essential for Parkinson's disease research programs, but procurement decisions require confirmation of the specific compound's potency.
- [1] Galatsis, P., et al. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg. Med. Chem. Lett. 2014, 24 (17), 4132–4140. DOI: 10.1016/j.bmcl.2014.07.052. View Source
